molecular formula C8H7N3 B12100141 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

Cat. No.: B12100141
M. Wt: 145.16 g/mol
InChI Key: HCNXHGCLJVMFPG-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with acrylonitrile in the presence of a base, such as sodium hydride, followed by cyclization under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, where nucleophiles such as amines or alcohols replace the nitrile group, forming amides or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products:

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced amine derivatives.

    Substitution: Amides or esters depending on the nucleophile used.

Scientific Research Applications

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science for its unique structural properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For instance, derivatives of this compound have been shown to inhibit certain kinases, which are crucial in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but differing in the position of the nitrogen atom.

    2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine: A structural isomer with the nitrogen atom in a different position within the fused ring system.

Uniqueness: 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile is unique due to its specific ring fusion and the presence of a carbonitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel compounds with potential therapeutic applications.

Properties

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile

InChI

InChI=1S/C8H7N3/c9-3-6-4-10-5-8-7(6)1-2-11-8/h4-5,11H,1-2H2

InChI Key

HCNXHGCLJVMFPG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=CN=C2)C#N

Origin of Product

United States

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